(2-Chloro-4-methoxyphenyl)methanamine hydrochloride
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Overview
Description
(2-Chloro-4-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10ClNO · HCl. It is a derivative of methanamine, where the phenyl ring is substituted with a chlorine atom at the second position and a methoxy group at the fourth position. This compound is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methoxyphenyl)methanamine hydrochloride typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are used in substitution reactions.
Major Products:
Oxidation: Formation of 2-chloro-4-methoxybenzaldehyde.
Reduction: Formation of 2-chloro-4-methoxybenzylamine.
Substitution: Formation of 2-methoxy-4-methoxyphenyl derivatives.
Scientific Research Applications
(2-Chloro-4-methoxyphenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor function.
Comparison with Similar Compounds
- 3-Chloro-4-methoxyphenethylamine hydrochloride
- 4-Methoxybenzylamine
- (4-Methoxyphenyl)methanamine
Comparison: (2-Chloro-4-methoxyphenyl)methanamine hydrochloride is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the chlorine atom at the second position enhances its electrophilic nature, making it more reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
(2-chloro-4-methoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-11-7-3-2-6(5-10)8(9)4-7;/h2-4H,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUHXWMIFCSHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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